(2S,3S)-2-Cyclohexyl-3-ethenyloxirane
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Overview
Description
(2S,3S)-2-Cyclohexyl-3-ethenyloxirane is an organic compound characterized by its unique three-membered epoxide ring and cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-Cyclohexyl-3-ethenyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide (TBHP) as the oxidant and titanium isopropoxide as the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods leverage advanced catalytic systems and optimized reaction conditions to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-Cyclohexyl-3-ethenyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the epoxide to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the epoxide under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(2S,3S)-2-Cyclohexyl-3-ethenyloxirane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific stereochemistry.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2-Cyclohexyl-3-ethenyloxirane involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in both synthetic chemistry and biological applications.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2-Cyclohexyl-3-ethenyloxirane: The enantiomer of (2S,3S)-2-Cyclohexyl-3-ethenyloxirane, differing in the spatial arrangement of atoms.
(2S,3S)-2-Cyclohexyl-3-methyloxirane: A similar compound with a methyl group instead of an ethenyl group.
(2S,3S)-2-Phenyl-3-ethenyloxirane: A compound with a phenyl group replacing the cyclohexyl group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a cyclohexyl group and an ethenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and research.
Properties
CAS No. |
83877-82-1 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(2S,3S)-2-cyclohexyl-3-ethenyloxirane |
InChI |
InChI=1S/C10H16O/c1-2-9-10(11-9)8-6-4-3-5-7-8/h2,8-10H,1,3-7H2/t9-,10-/m0/s1 |
InChI Key |
BHPPRTJUJLRXEZ-UWVGGRQHSA-N |
Isomeric SMILES |
C=C[C@H]1[C@@H](O1)C2CCCCC2 |
Canonical SMILES |
C=CC1C(O1)C2CCCCC2 |
Origin of Product |
United States |
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